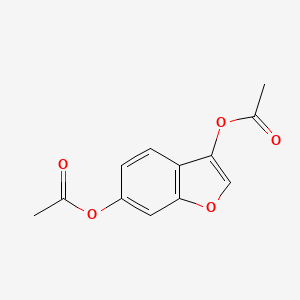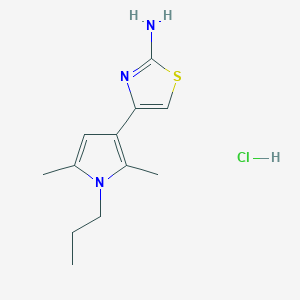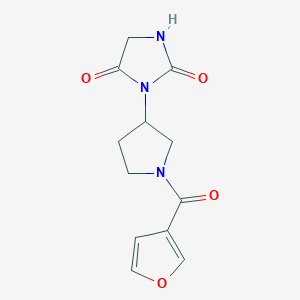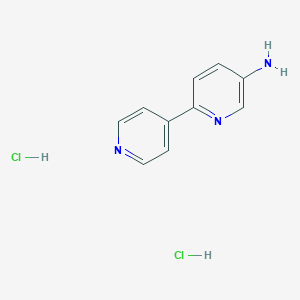![molecular formula C16H17N3O2S B2746882 N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 73696-42-1](/img/structure/B2746882.png)
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is a chemical compound with the CAS Number 73696-42-1 . It has a molecular weight of 315.39 and a predicted density of 1.358±0.06 g/cm3 . The molecular formula of this compound is C16H17N3O2S .
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.358±0.06 g/cm3 . It has a molecular weight of 315.39 . The melting point of this compound is 203-205 °C . Unfortunately, the boiling point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide serves as a key intermediate in the synthesis of Schiff base compounds with potent antibacterial and antifungal activities. Studies have shown that specific derivatives of this compound exhibit high antimicrobial activity against strains like Candida albicans and Pseudomonas aeruginosa. In silico molecular docking studies further indicate that these compounds fit well into bacterial and fungal enzyme receptors, suggesting a mechanism for their antimicrobial action (Karanth et al., 2018).
Antifungal Activity of Derivatives
Further research into derivatives of this compound, such as N-Benzoyl-N'-dialkylthiourea and their Co(III) complexes, has shown promising antifungal properties. These compounds have been tested against pathogens responsible for significant plant diseases, demonstrating their potential in agricultural applications as protective agents (Weiqun et al., 2005).
Synthesis of Novel Amides for Antimicrobial Application
The compound has been utilized in the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes, yielding compounds with potential antimicrobial applications. The process showcases the versatility of this compound in facilitating the creation of novel antimicrobial agents (Wang et al., 2008).
Application in Organic Synthesis
This chemical has been pivotal in the development of novel organic synthesis methods, including the creation of bisthiourea and its complexes with metals like Copper (II), Nickel, and Zinc. These complexes have been evaluated for biological activities, demonstrating the compound's utility in synthesizing biologically active materials (Fizer et al., 2016).
Crystal Structure Analysis
Crystal structure analysis of derivatives of this compound has provided insights into the molecular configurations and potential interaction sites for further chemical modifications. These analyses contribute to the understanding of its chemical behavior and potential for further applications in medicinal chemistry (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZBWHDQBUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)


